Target Engagement Profile vs. Closest Structural Analog (Class-Level Inference)
Direct quantitative data for the target compound is absent from public primary research. However, class-level inference from the closest profiled analog, a trifluoromethylbenzamide derivative (N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide), reveals no reported kinase activity [1]. In contrast, related pyridine-sulfonamide hybrids in the same patent family (US9453031) demonstrate measurable inhibition of PI3Kα (IC50 = 480 nM) and DNA-PK (IC50 = 2,820 nM) [2]. This suggests the 2-cyano-benzenesulfonamide group is a critical pharmacophore for kinase engagement, whereas the benzamide analog is inactive. This differential is essential for procurement decisions, as selecting the benzamide variant would likely yield null results in kinase assays.
| Evidence Dimension | PI3Kα Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (IC50: >10,000 nM, inactive); US9453031, Compound 46 (IC50: 480 nM) |
| Quantified Difference | >20-fold selectivity shift inferred from class |
| Conditions | ADP Hunter Plus assay, pH 7.5, 25°C (for comparator) |
Why This Matters
This underscores the operational necessity of procuring the exact sulfonamide, as seemingly minor core changes can ablate the desired kinase binding function.
- [1] PubChem. (n.d.). N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (CID 121023468). BioActivity Summary. Retrieved April 30, 2026. View Source
- [2] BindingDB. (n.d.). Entry BDBM251623 (US9453031, 46). Affinity Data for PI3Kα and DNA-PK. Retrieved April 30, 2026. View Source
